2-[1,7-DIMETHYL-9-(3-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,6H,7H,8H,9H-PYRIMIDO[1,2-G]PURIN-3-YL]ACETAMIDE
Description
This compound is a pyrimido-purine derivative characterized by a fused bicyclic core structure with a 3-methylphenyl substituent at position 9, methyl groups at positions 1 and 7, and an acetamide moiety at position 2. Its molecular formula is C₂₀H₂₂N₆O₃, with a molecular weight of 394.43 g/mol. The compound’s structural complexity arises from the pyrimido[1,2-g]purine scaffold, which combines pyrimidine and purine moieties, enabling diverse interactions in biological systems.
Properties
IUPAC Name |
2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-11-5-4-6-13(7-11)23-8-12(2)9-24-15-16(21-18(23)24)22(3)19(28)25(17(15)27)10-14(20)26/h4-7,12H,8-10H2,1-3H3,(H2,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCENDBUKXAHNLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)N)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,7-DIMETHYL-9-(3-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,6H,7H,8H,9H-PYRIMIDO[1,2-G]PURIN-3-YL]ACETAMIDE involves multiple steps. One common method includes the condensation of 1,7-dimethyl-3-methylphenyl-2,4-dioxo-6H-purine with acetic anhydride under controlled conditions. The reaction typically requires a catalyst such as pyridine and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, employing advanced techniques such as continuous flow synthesis and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
2-[1,7-DIMETHYL-9-(3-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,6H,7H,8H,9H-PYRIMIDO[1,2-G]PURIN-3-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Thionyl chloride in anhydrous conditions.
Major Products
Scientific Research Applications
2-[1,7-DIMETHYL-9-(3-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,6H,7H,8H,9H-PYRIMIDO[1,2-G]PURIN-3-YL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved often include signal transduction mechanisms that regulate cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with other pyrimido-purine derivatives, differing primarily in substituent patterns and functional groups. Below is a detailed comparison with three analogs:
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects on Bioactivity: The 3-methylphenyl group in the target compound provides moderate hydrophobicity, balancing solubility and membrane permeability. The 3,5-dimethylphenyl derivative () shows marked anticancer activity, suggesting that additional methyl groups may improve steric interactions with hydrophobic protein domains .
Functional Group Influence :
- The acetamide group in the target compound improves aqueous solubility compared to the carboxylic acid in , which may ionize at physiological pH, reducing cell permeability .
- The dione moiety in enhances hydrogen-bonding capacity, likely contributing to its anticancer efficacy .
Synthetic Utility :
- The naphthalene-azidomethyl analog () serves as a synthetic intermediate for click chemistry applications, highlighting the versatility of the pyrimido-purine scaffold in drug discovery .
Biological Activity
The compound 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetamide is a purine derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic implications based on diverse research findings.
The molecular characteristics of the compound are as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19 H22 N6 O3 |
| Molecular Weight | 382.42 g/mol |
| LogP | 1.9401 |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 78.309 Ų |
The compound's structure suggests it may interact with various biological targets due to its multiple functional groups and polar characteristics.
Anticancer Potential
Research has indicated that derivatives of purine compounds can exhibit significant anticancer activities. A notable study evaluated the compound's Aurora B kinase inhibitory activity , which is crucial in tumorigenesis and cancer progression. The study utilized computer-aided docking studies to predict binding affinities and interactions with the Aurora B kinase enzyme. The results demonstrated promising inhibitory effects against cancer cell lines such as HepG2 (human hepatoblastoma) with minimal toxicity to normal cells (BALB/3T3) .
The proposed mechanism of action involves the compound's ability to bind to specific protein targets within cancer cells. By inhibiting Aurora B kinase activity, the compound disrupts cell cycle regulation and promotes apoptosis in malignant cells. This mechanism is particularly relevant in hepatocellular carcinoma (HCC), where Aurora B plays a pivotal role in mitotic processes .
Case Studies
-
Study on HepG2 Cell Lines
- Objective: To assess the anticancer efficacy of the compound.
- Methodology: The compound was tested at various concentrations (100 to 0.1 μg/mL).
- Results: Significant inhibition of cell proliferation was observed at higher concentrations with IC50 values indicating effective cytotoxicity against HepG2 cells while sparing normal cell lines .
-
In Silico Docking Studies
- Objective: To evaluate binding interactions with Aurora B kinase.
- Findings: The compound showed a high affinity for the active site of Aurora B kinase through hydrogen bonding and hydrophobic interactions. This suggests a strong potential for further development as an anticancer agent targeting this pathway .
Pharmacological Applications
The compound's diverse biological activities suggest potential applications in various therapeutic areas:
- Anticancer Therapy: As an Aurora B kinase inhibitor, it may serve as a lead candidate for developing new treatments for liver cancer and possibly other malignancies.
- Enzyme Inhibition Studies: The structural features allow exploration in enzyme inhibition beyond kinases, potentially affecting metabolic pathways relevant to cancer and other diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
